5-Amino-1-(2-bromo-5-methylphenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2-bromo-5-methylphenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H9BrN4 and its molecular weight is 277.12 g/mol. The purity is usually 95%.
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Biological Activity
5-Amino-1-(2-bromo-5-methylphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this pyrazole derivative typically involves the condensation of β-ketonitriles with hydrazines, leading to the formation of various substituted pyrazoles. The compound can be synthesized through a multi-step process that includes bromination and subsequent reaction with carbonitriles to introduce the cyano group at the 4-position. The general synthetic route is illustrated below:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazoles exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 μg/mL, indicating strong antibacterial efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been investigated. In vitro studies have shown that certain compounds exhibit high selectivity for cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition . This suggests that this compound may possess similar anti-inflammatory activity, making it a candidate for further exploration in pain management therapies.
Anticancer Activity
Emerging research indicates that pyrazole derivatives can act as potential anticancer agents. For example, studies have shown that certain pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects on cancer cell lines, highlighting the versatility of pyrazole compounds in targeting cancer . While specific data on this compound is limited, its structural analogs suggest a promising avenue for anticancer research.
Case Study: Antimicrobial Evaluation
In a recent study evaluating the antimicrobial properties of various pyrazole derivatives, five compounds were tested against common bacterial strains. Among these, one derivative demonstrated the most potent activity with an MIC of 0.22 μg/mL against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity .
Compound | MIC (μg/mL) | Activity |
---|---|---|
7b | 0.22 | Excellent |
10 | 0.25 | Good |
4a | 0.30 | Moderate |
13 | 0.35 | Moderate |
Case Study: Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory effects of various pyrazole derivatives using a carrageenan-induced rat paw edema model. Compounds were assessed for their ability to inhibit COX enzymes, with results indicating significant anti-inflammatory activity comparable to standard drugs such as diclofenac .
Properties
IUPAC Name |
5-amino-1-(2-bromo-5-methylphenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-7-2-3-9(12)10(4-7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHVFUROQDSKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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